molecular formula C15H15F3N2OS B2594733 1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea CAS No. 1235027-50-5

1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea

Cat. No. B2594733
CAS RN: 1235027-50-5
M. Wt: 328.35
InChI Key: PHJYREBZBMYWHR-UHFFFAOYSA-N
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Description

1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea, also known as TTU, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. TTU is a urea derivative that has shown promising results in various studies related to its mechanism of action, physiological effects, and potential applications.

Scientific Research Applications

Ytterbium Ion-Selective Sensors

Urea and thiourea derivatives have been explored for their utility in developing ytterbium ion-selective sensors. The performance of these sensors, based on plasticized membranes incorporating such derivatives, has been demonstrated with good selectivity for Yb3+ ions, which is crucial for analytical applications in complex sample matrices. This research highlights the importance of urea derivatives in enhancing the performance of ion-selective electrodes, which are valuable tools in environmental monitoring and industrial process control Singh, Jain, & Mehtab, 2007.

Antiacetylcholinesterase Activity

Flexible urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity, which is a critical target in the development of treatments for Alzheimer's disease. The study aimed to optimize the spacer length linking two pharmacophoric moieties, showing that these new flexible spacers are compatible with high inhibitory activities. This research exemplifies the potential of urea derivatives in pharmacology, particularly in designing drugs for neurodegenerative diseases Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995.

Anti-CML Activity

A series of urea derivatives has been synthesized with potent activity against human chronic myeloid leukemia (CML) cell lines. These derivatives have shown significant biological activity in cellular assays, with minimal cellular toxicity. The study illustrates the therapeutic potential of urea derivatives in cancer treatment, particularly in targeting specific pathways involved in CML Li, Chu, Fan, Zhang, Yao, Ning, Wang, Sun, Zhao, & Wen, 2019.

Corrosion Inhibition

Urea derivatives have been investigated for their role in corrosion inhibition, particularly for mild steel in acidic conditions. These compounds effectively inhibit corrosion, showcasing the chemical versatility and utility of urea derivatives in industrial applications, such as in coatings and as additives in corrosive environments Singh, Singh, Chaudhary, & Agarwal, 1981.

properties

IUPAC Name

3-(2-methylphenyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2OS/c1-11-4-2-3-5-13(11)19-14(21)20(10-15(16,17)18)8-12-6-7-22-9-12/h2-7,9H,8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJYREBZBMYWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(CC2=CSC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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